2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol
Description
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Properties
IUPAC Name |
2-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-3-11-4-6-12(7-5-11)15-19-14(22-20-15)9-23-16-17-10(2)8-13(21)18-16/h4-8H,3,9H2,1-2H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSLSUJOUUWWKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Structural Information
The molecular formula of the compound is . The structure includes a pyrimidinol core, an oxadiazole moiety, and a sulfanyl group. The presence of the 4-ethylphenyl group enhances its lipophilicity, potentially affecting its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 302.39 g/mol |
| Chemical Formula | C₁₅H₁₈N₄OS |
| IUPAC Name | This compound |
| SMILES | CC(CC1=CC=C(C=C1)C2=NOC(=N2)C(C)N)S |
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. In a study evaluating various oxadiazole derivatives, it was found that those with substituents like the 4-ethylphenyl group showed enhanced activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Several studies have reported that pyrimidine derivatives possess anticancer activity. For instance, derivatives similar to our compound have been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves induction of apoptosis through the activation of caspase pathways and inhibition of angiogenesis.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that a related oxadiazole compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. The study suggested that structural modifications could enhance this activity further.
- Anticancer Activity : In vitro studies conducted on derivatives of pyrimidinol indicated that compounds with similar scaffolds reduced cell viability in cancer cell lines by 50% at concentrations ranging from 10 to 20 µM. Mechanistic studies revealed that these compounds induced G0/G1 phase cell cycle arrest.
- Neuroprotective Effects : Another research highlighted the neuroprotective potential of oxadiazole derivatives in models of oxidative stress-induced neuronal damage. The compound was shown to reduce reactive oxygen species (ROS) levels and improve cell survival rates.
The biological activities of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction has been observed in cancer cells treated with related compounds.
- Antioxidant Activity : The presence of sulfur in the structure may contribute to antioxidant properties, reducing oxidative stress in neuronal cells.
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, research has shown that similar compounds can inhibit the proliferation of various cancer cell lines, suggesting that 2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol may also possess similar activities.
A study highlighted the synthesis of molecular hybrids that included oxadiazole structures, demonstrating promising results in inhibiting tumor growth in vitro. The mechanism of action is believed to involve the induction of apoptosis in cancer cells and interference with cell cycle progression .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar oxadiazole-containing compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests that this compound may exhibit antibacterial properties as well .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications on the ethylphenyl group or variations in the sulfanyl linkage could enhance biological activity. Computational studies using molecular docking have provided insights into how structural changes can affect binding affinities to target proteins involved in cancer progression or bacterial resistance mechanisms .
Case Studies
- Anticancer Studies : In a notable case study, a derivative similar to this compound was synthesized and evaluated for its cytotoxic effects on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptotic activity observed at higher concentrations .
- Antimicrobial Evaluation : Another study focused on synthesizing a series of oxadiazole derivatives and assessing their antimicrobial properties. The findings indicated that certain derivatives exhibited strong activity against both Gram-positive and Gram-negative bacteria, leading to further exploration of their potential as therapeutic agents .
Preparation Methods
Retrosynthetic Analysis and Strategic Route Design
Core Structural Disassembly
The target molecule comprises two primary subunits:
- 6-Methyl-4-pyrimidinol : A dihydroxypyrimidine derivative amenable to nucleophilic substitution at the 2-position.
- 3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl)methylsulfanyl : A thioether-linked 1,2,4-oxadiazole bearing a para-ethylphenyl substituent.
Retrosynthetic cleavage at the sulfanyl bridge suggests convergent synthesis via:
- Independent preparation of 5-(chloromethyl)-3-(4-ethylphenyl)-1,2,4-oxadiazole
- Nucleophilic displacement by 2-mercapto-6-methyl-4-pyrimidinol
Synthetic Methodologies
Synthesis of 3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl Chloride
Amidoxime Formation
4-Ethylbenzamide (1.0 equiv) reacts with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1) under reflux (Δ, 12 h) to yield 4-ethylbenzamidoxime. Cyclization with ethyl chlorooxoacetate (1.1 equiv) in dichloromethane (DCM) at 0°C–25°C over 6 h furnishes 5-(chloromethyl)-3-(4-ethylphenyl)-1,2,4-oxadiazole (72% yield).
Critical Parameters :
- Strict temperature control during cyclization prevents N-oxide byproducts.
- Anhydrous conditions minimize hydrolysis of the chloromethyl intermediate.
Alternative Cyclization Routes
Comparative studies indicate that using trichloroacetonitrile instead of ethyl chlorooxoacetate increases yield to 81% but necessitates hazardous waste handling.
Preparation of 2-Mercapto-6-methyl-4-pyrimidinol
Biginelli Condensation Variant
A modified Biginelli reaction between thiourea (1.5 equiv), acetylacetone (1.0 equiv), and ethyl acetoacetate (1.0 equiv) in acetic acid (Δ, 8 h) provides 2-mercapto-6-methyl-4-pyrimidinol (68% yield). Purification via recrystallization (ethanol/water) achieves >98% purity.
Side Reactions :
- Overcondensation products form at temperatures >100°C.
- Thiourea excess ensures complete conversion but complicates isolation.
Thioether Coupling
Nucleophilic Displacement
Combining 5-(chloromethyl)-3-(4-ethylphenyl)-1,2,4-oxadiazole (1.0 equiv) and 2-mercapto-6-methyl-4-pyrimidinol (1.05 equiv) in DMF with potassium carbonate (2.0 equiv) at 80°C for 6 h achieves 78% yield. Inert atmosphere (N₂) prevents thiol oxidation.
Optimized Conditions :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility |
| Base | K₂CO₃ | Superior to NaOH or Et₃N |
| Temperature | 80°C | Balances rate vs. decomposition |
| Reaction Time | 6 h | Complete conversion |
Phase-Transfer Catalysis (PTC)
Employing tetrabutylammonium bromide (TBAB) as PTC in toluene/water biphasic system reduces reaction time to 3 h but decreases yield to 65% due to emulsion formation.
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, pyrimidinol C5-H)
- δ 7.89 (d, J = 8.4 Hz, 2H, oxadiazole aryl H)
- δ 4.52 (s, 2H, SCH₂)
- δ 2.68 (q, J = 7.6 Hz, 2H, CH₂CH₃)
- δ 2.41 (s, 3H, C6-CH₃)
ESI-MS : m/z 357.1 [M+H]⁺ (calc. 357.4).
Process Optimization Challenges
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg (USD) | Contribution to Total |
|---|---|---|
| 4-Ethylbenzamide | 120 | 34% |
| DMF | 25 | 12% |
| Purification | — | 29% |
Waste Stream Management
- DMF recovery via vacuum distillation reduces solvent costs by 40%.
- Chloride byproducts require neutralization with Ca(OH)₂ before disposal.
Q & A
Q. Methodological Answer :
NMR Spectroscopy : Use ¹H NMR (400 MHz, DMSO-d₆) to confirm the sulfanyl (-S-) linkage (δ 3.8–4.2 ppm for -CH₂-S-) and pyrimidinol tautomerism (δ 10.5–12.0 ppm for -OH). ¹³C NMR resolves oxadiazole carbons (δ 165–170 ppm) .
X-ray Crystallography : Employ SHELX programs (SHELXL-2018) for single-crystal refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), R-factor < 0.05, and hydrogen bonding analysis to confirm intramolecular interactions .
Mass Spectrometry : High-resolution ESI-MS (positive mode) to verify molecular ion [M+H]⁺ and fragmentation patterns .
Advanced: How can computational methods reconcile discrepancies between experimental and theoretical data for electronic properties?
Q. Methodological Answer :
Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP/6-311+G(d,p)) to calculate HOMO-LUMO gaps and compare with UV-Vis absorption spectra. Include exact-exchange terms (e.g., 20% Hartree-Fock exchange) to improve accuracy for π-conjugated systems .
Solvent Effects : Apply the Polarizable Continuum Model (PCM) to simulate solvent interactions and adjust for dielectric discrepancies.
Validation : Cross-check with experimental cyclic voltammetry (e.g., oxidation potentials) to refine computational models .
Advanced: How can researchers mitigate organic degradation during prolonged spectroscopic experiments?
Q. Methodological Answer :
Sample Stabilization : Use continuous cooling (4°C) with a Peltier-controlled sample holder in UV-Vis or fluorescence setups to slow hydrolysis/oxidation .
Inert Atmosphere : Conduct experiments under nitrogen/argon in sealed cuvettes to prevent oxidative side reactions.
Real-Time Monitoring : Employ time-resolved spectroscopy (e.g., stopped-flow techniques) to capture degradation kinetics and adjust protocols dynamically .
Advanced: What strategies optimize reaction yields when synthesizing derivatives with steric hindrance?
Q. Methodological Answer :
Catalyst Selection : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of bulky aryl groups (e.g., 4-ethylphenyl) to the oxadiazole core.
Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min at 120°C) and improve yields by 15–20% compared to conventional heating .
Side Product Analysis : Utilize LC-MS to identify byproducts (e.g., dimerization) and adjust stoichiometry (1.2:1 molar ratio for limiting reagent) .
Advanced: How to design experiments for studying intermolecular interactions in solid-state applications?
Q. Methodological Answer :
Cocrystallization : Screen coformers (e.g., carboxylic acids) via solvent-drop grinding (acetonitrile/methanol) and analyze with PXRD to identify stable polymorphs .
Thermal Analysis : Combine DSC (heating rate 10°C/min) and TGA to assess melting points and decomposition pathways.
Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C-H···O/N) using CrystalExplorer to guide supramolecular design .
Basic: What analytical protocols validate the compound’s stability under varying pH conditions?
Q. Methodological Answer :
pH Stability Assay : Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours. Monitor degradation via HPLC (retention time shifts) and quantify using a validated calibration curve (R² > 0.99) .
Kinetic Modeling : Apply first-order kinetics to calculate half-lives (t₁/₂) and identify pH-sensitive functional groups (e.g., oxadiazole ring cleavage at pH < 3) .
Advanced: How to address low reproducibility in biological activity assays?
Q. Methodological Answer :
Matrix Effects : Pre-treat biological samples (e.g., plasma) with protein precipitation (acetonitrile) to reduce interference .
Dose-Response Validation : Use a 6-point dilution series (1 nM–100 µM) with triplicate measurements. Apply Hill slope analysis to confirm sigmoidal curves.
Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-assay variability .
Basic: What computational tools are recommended for predicting solubility and partition coefficients?
Q. Methodological Answer :
LogP Prediction : Use ChemAxon or ACD/Labs with atom-type contribution methods. Validate experimentally via shake-flask (octanol/water) with UV quantification .
Solubility Modeling : Apply the General Solubility Equation (GSE) in Discovery Studio, incorporating melting point data (DSC) and lattice energy approximations .
Advanced: How to resolve contradictions in spectroscopic data arising from tautomeric equilibria?
Q. Methodological Answer :
Variable-Temperature NMR : Acquire spectra at 25°C and 60°C to observe tautomer shifts (e.g., pyrimidinol keto-enol equilibrium) .
DFT-MD Simulations : Perform molecular dynamics (10 ps, NVT ensemble) to model tautomeric populations in solution. Compare with experimental integration ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
